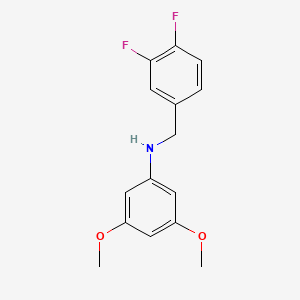![molecular formula C27H23NO2 B4959290 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole](/img/structure/B4959290.png)
9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole, also known as BH-Carbazole, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole can induce apoptosis, or programmed cell death, in cancer cells. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. In vivo studies have shown that 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole can reduce the growth of tumors in mice, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has several advantages for lab experiments, including its high purity and stability, which make it suitable for various applications. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole is also readily available from commercial sources, making it easily accessible for researchers. However, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has some limitations, such as its low solubility in water, which can affect its bioavailability and cellular uptake. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole also has some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole. One direction is to further investigate its anti-cancer properties and potential therapeutic applications. Another direction is to explore its effects on other signaling pathways and its potential as a modulator of gene expression. Additionally, the development of new synthesis methods for 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole and its derivatives could lead to the discovery of new functional materials with unique properties.
Synthesis Methods
9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole can be synthesized through a multi-step process, starting with the reaction between 4-bromophenol and benzyl bromide to form 4-(benzyloxy)phenyl bromide. This intermediate is then reacted with 2-(2-aminoethyl)-9H-carbazole to produce 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been used in various scientific research fields, including organic chemistry, material science, and biomedical research. In organic chemistry, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been used as a building block for the synthesis of various functional materials, such as polymers and organic semiconductors. In material science, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been used as a dopant for the fabrication of organic light-emitting diodes and organic photovoltaic devices. In biomedical research, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been studied for its potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.
properties
IUPAC Name |
9-[2-(4-phenylmethoxyphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO2/c1-2-8-21(9-3-1)20-30-23-16-14-22(15-17-23)29-19-18-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17H,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJMBLRGRAXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4959217.png)
![N~1~-(sec-butyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4959223.png)
![1-ethyl-4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4959229.png)

![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)


![4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}thiomorpholine](/img/structure/B4959270.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)

![ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4959300.png)


![2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)